N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide
Descripción
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzo[b][1,4]oxazepine core. This seven-membered ring system incorporates oxygen and nitrogen atoms at positions 1 and 4, respectively. Key substituents include:
- 4-Oxo moiety: Contributes to hydrogen-bonding capabilities and electronic modulation of the heterocycle.
- 2-Methylpropane-1-sulfonamide: A sulfonamide group known for its role in enhancing bioavailability and target affinity in medicinal chemistry .
The compound’s synthesis likely involves multi-step protocols, including cyclization, sulfonylation, and functional group modifications, as inferred from analogous syntheses in the literature .
Propiedades
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-6-9-20-15-10-14(19-25(22,23)11-13(2)3)7-8-16(15)24-12-18(4,5)17(20)21/h6-8,10,13,19H,1,9,11-12H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBVPGBWFYNUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC=C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Features
Table 1: Structural Comparison with Analogs
Key Observations :
- The allyl group in the target compound introduces steric bulk absent in methoxyphenyl or thiazole-substituted analogs, which may impact solubility and membrane permeability .
Key Observations :
- The target compound’s synthesis may face challenges in regioselective sulfonylation and allylation due to steric effects from the dimethyl group .
- Conventional methods (e.g., acetic acid/NaOAc in ) are less efficient for complex heterocycles compared to modern catalytic approaches .
Physicochemical and Spectroscopic Properties
Table 3: NMR Data Comparison (Hypothetical Analysis)
Key Observations :
Q & A
Basic: What are the critical synthetic challenges and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including the formation of the benzoxazepine core and sulfonamide coupling. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions in the sulfonamide coupling step. Optimization strategies include:
- Temperature control : Maintaining 0–5°C during sulfonamide coupling to prevent epimerization or decomposition .
- Solvent selection : Using anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reaction efficiency .
- Catalyst use : Employing triethylamine or pyridine to neutralize HCl generated during sulfonylation, improving yield .
- Purification : Utilizing column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the final product .
Basic: Which analytical techniques are essential for characterizing purity and structural integrity?
- HPLC : To assess purity (>95% by reverse-phase C18 column, gradient elution with acetonitrile/water) .
- NMR spectroscopy : ¹H/¹³C NMR for confirming the benzoxazepine core (e.g., δ 4.2–4.5 ppm for oxazepine methylene protons) and sulfonamide group (δ 3.1–3.3 ppm for sulfonyl protons) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected m/z 435.18) .
- X-ray crystallography : For resolving ambiguous stereochemistry in the tetracyclic core .
Advanced: How to design enzyme inhibition assays to evaluate its activity against targets like carbonic anhydrase?
- Enzyme kinetics : Use recombinant human carbonic anhydrase isoforms (e.g., CA-II or CA-IX) with 4-nitrophenyl acetate as a substrate. Monitor hydrolysis at 400 nm over 5 minutes .
- IC₅₀ determination : Perform dose-response curves (0.1–100 µM) in triplicate, using acetazolamide as a positive control .
- Molecular docking : Employ AutoDock Vina to predict binding modes, focusing on interactions between the sulfonamide group and Zn²⁺ in the enzyme active site .
- Selectivity profiling : Test against off-target metalloenzymes (e.g., matrix metalloproteinases) to assess specificity .
Advanced: What strategies resolve contradictory biological activity data across different assays?
- Assay validation : Standardize buffer conditions (pH 7.4, 25°C) and pre-incubate the compound with the enzyme for 30 minutes to ensure equilibrium .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in cell-based vs. cell-free assays .
- Orthogonal assays : Compare fluorescence-based (e.g., FAM-labeled substrate) and colorimetric readouts to confirm activity trends .
- Data normalization : Include internal controls (e.g., DMSO vehicle) to account for solvent effects in high-throughput screens .
Advanced: How to perform structure-activity relationship (SAR) studies for modifying the benzoxazepine core?
- Core modifications : Introduce substituents at the allyl position (C5) to evaluate steric effects. For example, replace allyl with ethyl or isopropyl groups and compare IC₅₀ values .
- Sulfonamide variants : Synthesize analogs with methyl, trifluoromethyl, or 4-chlorophenyl sulfonamide groups to assess electronic effects on binding .
- Pharmacophore mapping : Use Schrödinger’s Phase module to identify critical hydrogen-bond acceptors (e.g., oxazepine carbonyl) and hydrophobic regions .
- In vitro toxicity screening : Test analogs in HEK293 cells (MTT assay) to exclude cytotoxic candidates early .
Basic: What are the stability considerations under different storage and experimental conditions?
- Solid-state stability : Store at -20°C under nitrogen, with desiccant to prevent hydrolysis of the sulfonamide group .
- Solution stability : Prepare fresh DMSO stock solutions (<1 week old) to avoid oxidation of the allyl group .
- pH sensitivity : Avoid buffers below pH 6, as the benzoxazepine lactam may undergo acid-catalyzed ring-opening .
- Light exposure : Protect from UV light to prevent photo-degradation of the aromatic system .
Advanced: What computational methods predict binding modes with biological targets?
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the compound-enzyme complex .
- Free energy perturbation (FEP) : Calculate relative binding affinities for analogs using Schrödinger’s FEP+ module .
- QSAR modeling : Develop a partial least squares (PLS) model with descriptors like logP, polar surface area, and H-bond donors .
- Consensus docking : Combine results from AutoDock, Glide, and MOE to improve pose prediction accuracy .
Basic: How to troubleshoot low yields in the final sulfonamide coupling step?
- Reagent stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete reaction .
- Activation : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
- Side-product analysis : Monitor by TLC (Rf 0.3 in ethyl acetate/hexane) for unreacted starting material or bis-sulfonylated byproducts .
- Alternative conditions : Test microwave-assisted synthesis (100°C, 10 minutes) to accelerate the reaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
